molecular formula C16H11ClN2O B2767416 (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one CAS No. 1400189-55-0

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one

Cat. No. B2767416
CAS RN: 1400189-55-0
M. Wt: 282.73
InChI Key: QMOWONPQQVSJMC-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinoxaline family and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Fluorescent Sensing Applications

Quinoxalin-2(1H)-one derivatives have been developed as fluorescent dyes for zinc (Zn(II)) sensing, showcasing their application in biological systems. For instance, fluorescein-based dyes derivatized with 8-aminoquinoline exhibited significant fluorescence enhancements upon Zn(II) coordination, demonstrating selective and rapid Zn(II) binding properties. These compounds, such as QZ1 and QZ2, are utilized for imaging and sensing Zn(II) within biological contexts, highlighting their potential as tools for studying zinc's role in biological processes (Nolan et al., 2005).

Synthetic Methodologies and Chemical Transformations

Research on quinoxalin-2(1H)-one derivatives extends to the development of novel synthetic methods. A protocol for the efficient preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions was reported, demonstrating an eco-friendly approach to synthesizing bioactive motifs (Xie et al., 2019).

Anticancer and Antimicrobial Activities

Some quinoxalin-2(1H)-one derivatives have been evaluated for their antimicrobial and anticancer activities. A study on variously substituted quinoxalin-3-ones revealed moderate activity against certain bacteria strains, although no significant anti-HIV or anticancer activity was noted. This indicates a potential for further modification and testing of these compounds in search of effective therapeutic agents (Sanna et al., 1998).

Antimitotic Agents

Quinoxalin-2(1H)-one derivatives have also been explored as antimitotic agents, with specific substitutions leading to enhanced cytotoxic activity against human cancer cell lines. This introduces the quinoxalin-2(1H)-one scaffold as a promising basis for developing new antimitotic agents, suggesting their role in cancer treatment strategies (Metwally et al., 2007).

Green Chemistry and Environmental Applications

The olefination of quinoxalin-2(1H)-ones with ketones in water represents a green synthetic route to (Z)-enaminones, integrating heterogeneous catalysis and photocatalysis. This environmentally friendly methodology emphasizes the importance of sustainable practices in chemical synthesis and the versatility of quinoxalin-2(1H)-one derivatives in facilitating such approaches (Xu et al., 2021).

properties

IUPAC Name

3-[(Z)-2-(3-chlorophenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(10-12)8-9-15-16(20)19-14-7-2-1-6-13(14)18-15/h1-10H,(H,19,20)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWONPQQVSJMC-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.